N-(2,4-difluorophenyl)-N'-(2-thienylcarbonyl)thiourea
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Overview
Description
N-(2,4-difluorophenyl)-N’-(2-thienylcarbonyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a difluorophenyl group and a thienylcarbonyl group attached to a thiourea backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N’-(2-thienylcarbonyl)thiourea typically involves the reaction of 2,4-difluoroaniline with 2-thienyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-N’-(2-thienylcarbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N’-(2-thienylcarbonyl)thiourea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The difluorophenyl and thienylcarbonyl groups could play a role in binding to molecular targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-N’-(2-thienylcarbonyl)urea: Similar structure but with a urea backbone instead of thiourea.
N-(2,4-difluorophenyl)-N’-(2-furylcarbonyl)thiourea: Similar structure but with a furyl group instead of a thienyl group.
N-(2,4-difluorophenyl)-N’-(2-thienylcarbonyl)thiourea derivatives: Various derivatives with modifications on the aromatic rings or the thiourea backbone.
Uniqueness
N-(2,4-difluorophenyl)-N’-(2-thienylcarbonyl)thiourea is unique due to the presence of both difluorophenyl and thienylcarbonyl groups, which can impart distinct chemical and biological properties. These structural features might enhance its reactivity, binding affinity, or stability compared to similar compounds.
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2OS2/c13-7-3-4-9(8(14)6-7)15-12(18)16-11(17)10-2-1-5-19-10/h1-6H,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUXUFBIEQPKEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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